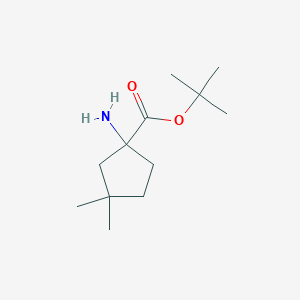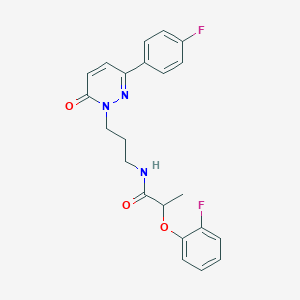
2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic chemical compound that belongs to a class of organic molecules known for their potential therapeutic applications. It features a complex structure with multiple functional groups, including fluoro substituents and a pyridazinone moiety, which may contribute to its bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide involves several key steps:
Formation of the fluorophenoxy precursor: : Starting from 2-fluorophenol, an etherification reaction with 2-bromo propionyl chloride can be conducted in the presence of a base, such as potassium carbonate, to form the propanamide intermediate.
Preparation of the pyridazinone intermediate: : This involves cyclization of the starting materials 4-fluorobenzoyl hydrazine and β-keto ester under reflux conditions.
Coupling reaction: : The final product is obtained by coupling the fluorophenoxy intermediate with the pyridazinone intermediate via an amide bond formation. Reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used for the coupling reaction.
Industrial Production Methods
For large-scale industrial production, the synthesis could be optimized to include:
Use of continuous flow reactors to maintain reaction conditions and improve yield.
Employment of high-throughput screening to optimize reaction parameters.
Implementation of process intensification techniques to streamline the synthesis and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : It may be oxidized at the methylene groups.
Reduction: : Reduction could occur at the carbonyl groups.
Substitution: : The fluorophenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Chlorinating agents like phosphorus pentachloride (PCl₅).
Major Products Formed
Oxidation: : Corresponding carboxylic acids.
Reduction: : Corresponding alcohols or hydrocarbons.
Substitution: : Halogenated derivatives or nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry
Used as a ligand in metal-catalyzed reactions.
Precursor for designing molecules with specific properties.
Biology
Investigated for potential interactions with biological targets, such as enzymes or receptors.
Medicine
Evaluated for pharmacological properties like anti-inflammatory or anti-cancer activities.
Potential therapeutic applications in treating specific diseases.
Industry
Utilized in the development of novel materials with specialized applications.
Mecanismo De Acción
The exact mechanism of action depends on the specific application:
Biological mechanisms: : May interact with specific enzymes, leading to inhibition or activation.
Molecular targets: : Could include various receptors, enzymes, or ion channels.
Pathways: : Possible involvement in signal transduction pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide.
2-(2-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide.
Uniqueness
The presence of fluorine atoms can significantly alter the compound's chemical and biological properties, such as increasing lipophilicity, metabolic stability, and binding affinity to biological targets.
Its structure is distinct due to the specific arrangement of functional groups, enhancing its potential specificity and efficacy in various applications.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-15(30-20-6-3-2-5-18(20)24)22(29)25-13-4-14-27-21(28)12-11-19(26-27)16-7-9-17(23)10-8-16/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKEHNUTVPXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)
![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)
![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)
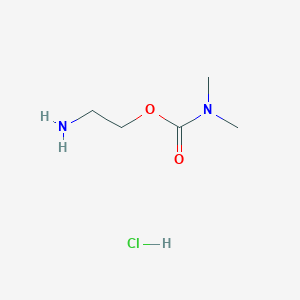

![1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2478310.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2478311.png)
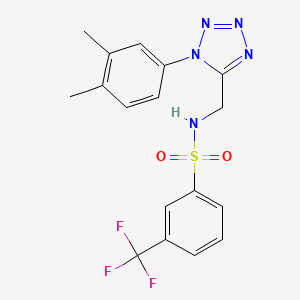
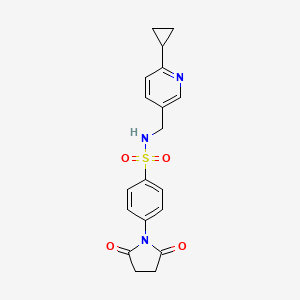
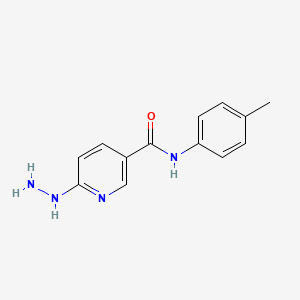
![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)
